molecular formula C9H6ClNO3 B3003549 Methyl 7-chloro-1,2-benzoxazole-3-carboxylate CAS No. 2230807-33-5

Methyl 7-chloro-1,2-benzoxazole-3-carboxylate

Cat. No.: B3003549
CAS No.: 2230807-33-5
M. Wt: 211.6
InChI Key: BRIKSGYKDBWNOF-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1,2-benzoxazole-3-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methyl ester group at the 3-position and a chlorine atom at the 7-position of the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-1,2-benzoxazole-3-carboxylate typically involves the cyclization of 2-aminophenol with appropriate carboxylic acid derivatives. One common method is the reaction of 2-aminophenol with methyl 7-chloro-3-formylbenzoate under acidic conditions to form the desired benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts like palladium or copper can facilitate the cyclization reaction under milder conditions and shorter reaction times . Additionally, green chemistry approaches, such as using ionic liquids or microwave irradiation, are being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-1,2-benzoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (K2CO3, NaH).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).

    Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetone).

Major Products

    Substitution: Formation of 7-substituted benzoxazole derivatives.

    Reduction: Formation of 3-hydroxymethyl-7-chlorobenzoxazole.

    Oxidation: Formation of benzoxazole-3,7-quinone derivatives.

Properties

IUPAC Name

methyl 7-chloro-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-9(12)7-5-3-2-4-6(10)8(5)14-11-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIKSGYKDBWNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230807-33-5
Record name methyl 7-chloro-1,2-benzoxazole-3-carboxylate
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